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Compound of Interest

Compound Name: DBCO-NHCO-PEG13-acid

Cat. No.: B8104233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions and

protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing DBCO-NHCO-
PEG13-acid. This versatile, heterobifunctional linker is instrumental in the fields of

bioconjugation, drug delivery, and diagnostics, enabling the precise and efficient covalent

ligation of molecules in complex biological environments without the need for a cytotoxic

copper catalyst.[1][2][3][4]

Introduction to SPAAC and DBCO-NHCO-PEG13-
acid
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal "click

chemistry." It involves the rapid and highly selective reaction between a strained cyclooctyne,

such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable

triazole linkage.[1] This reaction is driven by the release of ring strain in the DBCO moiety,

allowing it to proceed under mild, aqueous conditions, making it ideal for applications involving

sensitive biomolecules and living systems.

DBCO-NHCO-PEG13-acid is a molecule comprised of three key functional components:

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides,

forming the basis of the copper-free click reaction.
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Polyethylene Glycol (PEG) Spacer (PEG13): A thirteen-unit polyethylene glycol chain that

acts as a long, hydrophilic spacer. This PEG linker enhances water solubility, reduces

aggregation, and minimizes steric hindrance between the conjugated molecules. The

inclusion of a PEG spacer has been shown to increase reaction rates by an average of 31 ±

16%.

Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with

primary amines (e.g., lysine residues on proteins) to form a stable amide bond.

Key Features and Benefits
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable

for in vivo applications.

High Efficiency: The reaction proceeds rapidly and often results in quantitative yields of the

stable triazole product.

Bioorthogonality: The DBCO and azide groups are highly selective for each other and do not

react with other functional groups found in biological systems.

Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at

physiological pH and temperature, preserving the integrity and activity of biomolecules.

Enhanced Solubility and Reduced Steric Hindrance: The long, hydrophilic PEG13 spacer

improves the solubility of the reagent and the resulting conjugate, while also distancing the

DBCO group from the biomolecule to improve accessibility.

Data Presentation
Table 1: Recommended Reaction Conditions for SPAAC
with DBCO-NHCO-PEG13-acid
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Parameter Recommended Conditions Key Considerations

pH 7.0 - 8.5

Higher pH values generally

increase SPAAC reaction

rates, though this can be

buffer-dependent.

Temperature 4°C to 37°C

Increasing the temperature

can accelerate the reaction.

Reactions at 4°C should be

allowed to proceed overnight.

Solvents
Aqueous buffers (e.g., PBS,

HEPES)

Organic co-solvents like

DMSO or DMF can be used to

dissolve the DBCO reagent,

but the final concentration

should typically be kept below

10-20% to avoid precipitation

of biomolecules.

Reactant Ratio
1.5 to 10-fold molar excess of

one reactant

Increasing the concentration of

reactants will lead to a faster

reaction.

Reaction Time 1 to 12 hours

Reaction times can be

optimized based on

temperature, reactant

concentrations, and the

specific molecules being

conjugated.

Table 2: Influence of Buffer on SPAAC Reaction Rates
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Buffer (pH 7) Relative Rate Constant Notes

HEPES Highest (0.55–1.22 M⁻¹s⁻¹)
Can result in higher rate

constants compared to PBS.

DMEM High (0.59–0.97 M⁻¹s⁻¹) Faster than RPMI.

PBS Lowest (0.32–0.85 M⁻¹s⁻¹)
Commonly used due to its

biocompatibility.

RPMI Low (0.27–0.77 M⁻¹s⁻¹) Slower than DMEM.

Table 3: Second-Order Rate Constants for DBCO
Derivatives

Cyclooctyne Derivative
Typical Second-Order Rate
Constant (M⁻¹s⁻¹)

Notes

DBCO Derivatives ~0.1 - 2.0

The exact rate can vary based

on the specific DBCO

derivative and reaction

conditions.

DBCO-PEG5-Trastuzumab 0.18 - 0.37

The PEG spacer enhances the

reaction rate compared to

DBCO-Trastuzumab without a

spacer.

Experimental Protocols
Protocol 1: Activation of DBCO-NHCO-PEG13-acid and
Conjugation to an Amine-Containing Biomolecule
This protocol describes the two-step process of first activating the carboxylic acid of DBCO-
NHCO-PEG13-acid and then conjugating it to a primary amine on a biomolecule, such as a

protein.

Materials:
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DBCO-NHCO-PEG13-acid

Amine-containing biomolecule (e.g., antibody)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Desalting columns or dialysis equipment

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature.

Prepare a 10 mM stock solution of DBCO-NHCO-PEG13-acid in anhydrous DMSO or

DMF.

Prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer

immediately before use.

Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in Coupling

Buffer.

Activation of DBCO-NHCO-PEG13-acid:

In a microcentrifuge tube, combine the DBCO-NHCO-PEG13-acid stock solution with the

appropriate volume of Activation Buffer.
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Add a 1.2-fold molar excess of both EDC and Sulfo-NHS to the DBCO-NHCO-PEG13-
acid solution.

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to Biomolecule:

Immediately add the activated DBCO-NHS ester solution to the biomolecule solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Purification:

Remove the excess, unreacted DBCO reagent and byproducts using a desalting column

or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Copper-Free Click Reaction (SPAAC)
This protocol describes the general procedure for the SPAAC reaction between the DBCO-

functionalized biomolecule (from Protocol 1) and an azide-containing molecule.

Materials:

DBCO-functionalized biomolecule

Azide-containing molecule (e.g., fluorescent probe, drug molecule)

Reaction Buffer: PBS, pH 7.4 (ensure it is free of sodium azide)

Procedure:

Reaction Setup:
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Dissolve the azide-containing molecule in the Reaction Buffer.

Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-

fold molar excess of the azide-containing molecule is typically used.

Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.

The reaction time may need to be optimized depending on the specific reactants.

Purification (if necessary):

If the azide-containing molecule is in large excess or needs to be removed, purify the final

conjugate using an appropriate method such as size exclusion chromatography, dialysis,

or affinity chromatography.

Protocol 3: Monitoring the SPAAC Reaction
The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy, as the DBCO

moiety has a characteristic absorbance at approximately 309 nm that disappears upon reaction

with an azide.

Procedure:

Spectrophotometer Setup:

Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.

Sample Preparation:

Prepare the reaction mixture as described in Protocol 2. The concentration of the DBCO

reagent should be such that the initial absorbance at 309 nm is within the linear range of

the spectrophotometer.

Use a reference cuvette containing the buffer and the azide-containing molecule to zero

the instrument.

Data Acquisition:
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Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-

modified molecule.

Immediately start monitoring the absorbance at 309 nm over time at regular intervals until

the absorbance stabilizes, indicating the reaction is complete.

Mandatory Visualizations

Step 1: Activation & Conjugation

Step 2: SPAAC Reaction Step 3: Purification & Analysis
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Caption: Experimental workflow for bioconjugation using DBCO-NHCO-PEG13-acid.
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Caption: Chemical mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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